1-Penten-3-ol (CAS 616-25-1) is a secondary allylic alcohol featuring a five-carbon chain with a terminal alkene and a hydroxyl group at the C3 position. Commercially procured as a chiral building block and organic intermediate, it exhibits a boiling point of 114–115 °C and a density of approximately 0.839 g/mL at 25 °C [1]. Its dual functionality—an oxidizable secondary alcohol and a reactive terminal double bond—makes it a versatile precursor for epoxidations, allylations, and flavor/fragrance syntheses. In industrial and laboratory settings, 1-penten-3-ol is prioritized when a specific combination of steric accessibility and allylic reactivity is required, distinguishing it from both saturated pentanols and primary allylic isomers.
Attempting to substitute 1-penten-3-ol with its saturated analog (3-pentanol) or primary isomers (e.g., 1-penten-4-ol, 2-penten-1-ol) fundamentally alters downstream reaction pathways. Saturated analogs lack the π-system necessary for Tsuji-Trost allylations or Sharpless asymmetric epoxidations, resulting in complete reaction failure[1]. Conversely, primary allylic alcohols exhibit vastly different steric profiles and electronic behaviors; for instance, in Pd(II)-catalyzed tandem vinyl ether exchange-Claisen rearrangements, primary alcohols successfully yield γ,δ-unsaturated aldehydes, whereas secondary allylic alcohols like 1-penten-3-ol undergo rapid isomerization to ketones (e.g., 3-pentanone) [2]. Consequently, precise procurement of 1-penten-3-ol is mandatory for processes relying on its specific secondary allylic architecture and targeted kinetic resolution capabilities.
In heterogeneous Pd-complex catalyzed allylations using aluminum-doped mesoporous silica (MS-Al/PP-Pd), the steric profile of the allylic alcohol strictly dictates product yield. 1-Penten-3-ol serves as an efficient green leaving group, achieving an 80% yield after 17 hours [1]. In stark contrast, more sterically hindered alpha-substituted analogs, such as 1-butene-3-ol, yield only 11% under identical conditions due to severe steric hindrance during activation at the alpha-carbon [1]. Saturated analogs like 3-pentanol are entirely unreactive as they lack the requisite double bond.
| Evidence Dimension | Allylation product yield |
| Target Compound Data | 80% yield (1-penten-3-ol) |
| Comparator Or Baseline | 11% yield (1-butene-3-ol) |
| Quantified Difference | 7.2-fold higher yield for 1-penten-3-ol |
| Conditions | Neat, 70 °C, 17 h, MS-Al/PP-Pd catalyst |
Buyers scaling Tsuji-Trost allylations must select 1-penten-3-ol over more hindered alpha-substituted allylic alcohols to ensure commercially viable conversion rates.
The presence of the allylic double bond in 1-penten-3-ol allows for highly efficient kinetic resolution via Sharpless asymmetric epoxidation, a pathway impossible for saturated comparators. Monitored via 1H NMR using a Ga-based chiral solvating agent, the epoxidation of racemic 1-penten-3-ol achieves 66% enantiomeric excess (ee) at 7 hours and >99% ee after 14 hours [1]. Saturated substitutes like 3-pentanol cannot undergo this transformation (0% conversion), forcing buyers to rely on alternative, often more complex, enzymatic resolutions.
| Evidence Dimension | Enantiomeric excess (ee) via Sharpless epoxidation |
| Target Compound Data | >99% ee after 14 h |
| Comparator Or Baseline | 0% ee / 0% conversion (3-pentanol) |
| Quantified Difference | Absolute requirement of the allylic alkene for epoxidation-driven resolution |
| Conditions | Sharpless epoxidation conditions, monitored by 1H NMR with [Ga-L1]Na |
For the procurement of chiral building blocks, 1-penten-3-ol is essential as it permits straightforward chemical kinetic resolution to >99% purity without requiring enzymatic methods.
The substitution of primary allylic alcohols with secondary allylic alcohols like 1-penten-3-ol fundamentally alters the outcome of tandem Pd(II)-catalyzed vinyl ether exchange-Claisen rearrangements. While primary allylic alcohols successfully undergo the tandem reaction to form γ,δ-unsaturated aldehydes (up to 60% yield), 1-penten-3-ol fails completely to rearrange (0% yield) [1]. Instead, the secondary alcohol structure drives a rapid isomerization pathway, yielding 3-pentanone exclusively [1].
| Evidence Dimension | Yield of Claisen rearrangement product |
| Target Compound Data | 0% yield (isomerizes to 3-pentanone) |
| Comparator Or Baseline | ~60% yield (primary allylic alcohols) |
| Quantified Difference | Complete mechanistic divergence based on primary vs. secondary alcohol structure |
| Conditions | Pd(II)-phenanthroline complex, 85–120 °C |
This strict structural requirement dictates that buyers must not substitute 1-penten-3-ol into Pd-catalyzed Claisen workflows designed for primary alcohols, but rather utilize it when controlled isomerization to 3-pentanone is the desired synthetic goal.
In environmental chemistry and atmospheric modeling, the specific position of the double bond in pentenol isomers dictates both the degradation rate and the product distribution. The reaction rate of 1-penten-3-ol with the OH radical is (6.7 ± 0.9) × 10^-11 cm3 molecule-1 s-1, yielding glycolaldehyde (47%) and formaldehyde (35%) [1]. In contrast, the internal alkene isomer (Z)-2-penten-1-ol reacts 1.58 times faster ((10.6 ± 1.5) × 10^-11 cm3 molecule-1 s-1) and yields predominantly propanal (91%) [1].
| Evidence Dimension | OH radical reaction rate coefficient |
| Target Compound Data | (6.7 ± 0.9) × 10^-11 cm3 molecule-1 s-1 |
| Comparator Or Baseline | (10.6 ± 1.5) × 10^-11 cm3 molecule-1 s-1 ((Z)-2-penten-1-ol) |
| Quantified Difference | 1.58-fold faster degradation for the internal alkene isomer |
| Conditions | 298 K, 1 atm air, environmental chamber/FTIR |
Researchers procuring volatile organic compounds for atmospheric modeling must select the exact isomer, as the terminal vs. internal alkene position fundamentally shifts the degradation rate and primary oxidation products.
Due to its optimal steric profile compared to more hindered alpha-substituted analogs, 1-penten-3-ol is the preferred allylic precursor in heterogeneous Pd-catalyzed allylations, ensuring high product yields and efficient leaving-group behavior [1].
The compound's compatibility with Sharpless asymmetric epoxidation allows for highly efficient kinetic resolution (>99% ee), making it a critical starting material for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals [2].
In specific Pd(II)-catalyzed systems where Claisen rearrangement is suppressed, 1-penten-3-ol is utilized specifically for its rapid and complete isomerization to 3-pentanone, serving as a reliable pathway for secondary allylic alcohol oxidation/isomerization [3].
As a biogenic volatile organic compound (BVOC) with quantified OH radical reaction kinetics, 1-penten-3-ol is procured as a standard for environmental chamber studies to model the atmospheric degradation of terminal allylic alcohols into glycolaldehyde and formaldehyde [4].
Flammable